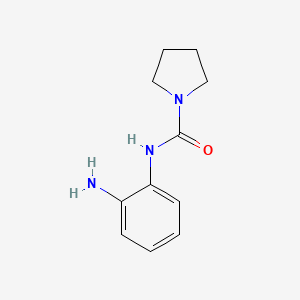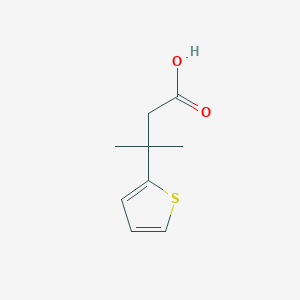
3-Methyl-3-(thiophen-2-yl)butanoic acid
Overview
Description
3-Methyl-3-(thiophen-2-yl)butanoic acid is a chemical compound with the CAS Number: 937640-04-5 . It has a molecular weight of 184.26 and its IUPAC name is 3-methyl-3-(2-thienyl)butanoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Methyl-3-(thiophen-2-yl)butanoic acid is 1S/C9H12O2S/c1-9(2,6-8(10)11)7-4-3-5-12-7/h3-5H,6H2,1-2H3,(H,10,11) . This indicates that the compound has a thiophene ring attached to a butanoic acid group with a methyl group at the third carbon .
Physical And Chemical Properties Analysis
3-Methyl-3-(thiophen-2-yl)butanoic acid is a powder that is stored at room temperature . Its molecular weight is 184.26 .
Scientific Research Applications
Solar Cell Applications
Novel organic sensitizers including compounds related to 3-Methyl-3-(thiophen-2-yl)butanoic acid derivatives have been engineered for solar cell applications. These sensitizers, when anchored onto TiO2 film, exhibit high incident photon to current conversion efficiency, demonstrating their potential in improving solar cell efficiency through molecular engineering (Kim et al., 2006).
Modulators of TRPV1 Channels
Compounds derived from 4-(Thiophen-2-yl)butanoic acid have shown to activate TRPV1 channels, indicating their utility in exploring therapeutic agents that target these channels. These derivatives exhibit agonist activity and have been assessed for their protective roles against oxidative stress and potential analgesic properties (Aiello et al., 2016).
Organic Photovoltaics
The research on polymer/fullerene composites for organic solar cells involves the study of thin films made from poly(3-hexylthiophene) and fullerene derivatives. These materials, closely related in structural concepts to 3-Methyl-3-(thiophen-2-yl)butanoic acid, are crucial for the development of efficient and stable organic photovoltaic devices. Adjustments to film morphology and thermal annealing processes have been explored to enhance the photovoltaic efficiency and stability of these cells (Erb et al., 2005; Peet et al., 2006).
Analytical Chemistry Applications
The utility of aroylacrylic acids, structurally similar to 3-Methyl-3-(thiophen-2-yl)butanoic acid, as fluorogenic labeling agents in high-performance liquid chromatography (HPLC) for the detection of biologically important thiols demonstrates the compound's relevance in analytical applications. This highlights the role of such compounds in developing sensitive and selective analytical methods (Gatti et al., 1990).
Biocatalysis
The enzymatic hydrolysis of related thiophene-containing nitriles into corresponding acids, utilizing whole-cell biocatalysts, exemplifies the application of 3-Methyl-3-(thiophen-2-yl)butanoic acid in biocatalytic processes. This approach showcases an efficient method for producing chiral acids, important intermediates in pharmaceutical and chemical synthesis (Gelo-Pujic et al., 2006).
Safety And Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H315, H318, and H335 suggest that it can cause skin irritation, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
3-methyl-3-thiophen-2-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-9(2,6-8(10)11)7-4-3-5-12-7/h3-5H,6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQSAQFVAGSXDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-(thiophen-2-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



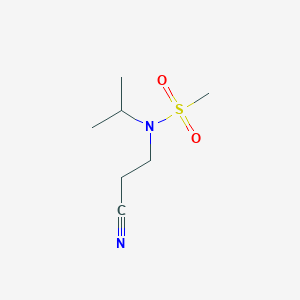
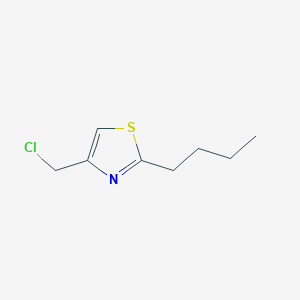
![2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol](/img/structure/B1518890.png)
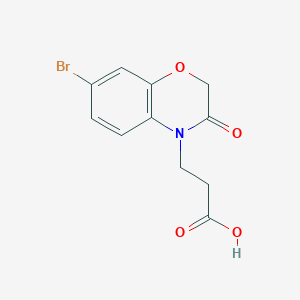
![7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol](/img/structure/B1518893.png)
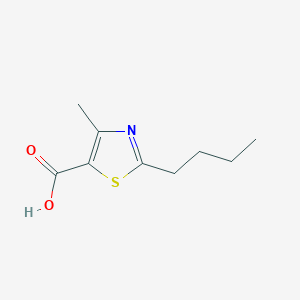
![4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline](/img/structure/B1518896.png)
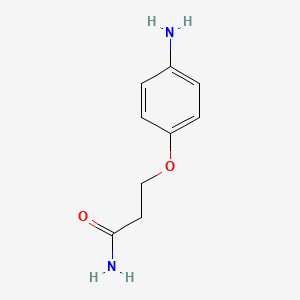
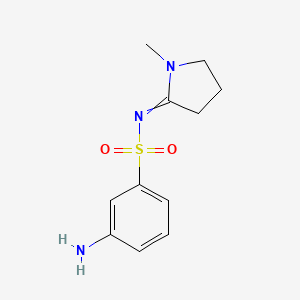
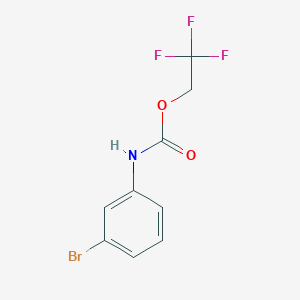
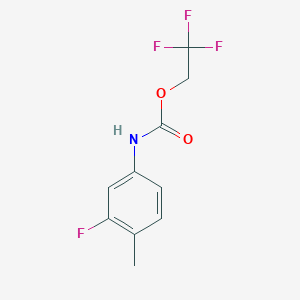
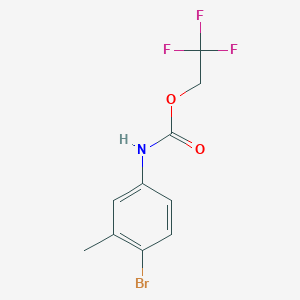
![5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1518904.png)
